tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Description
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate (molecular formula: C₂₁H₂₉NO₄S) is a carbamate derivative featuring a phenylsulfonyl group, a cyclohexyl moiety, and a tert-butyl carbamate substituent. The phenylsulfonyl group may contribute to receptor binding interactions, while the tert-butyl and cyclohexyl groups influence steric effects and solubility .
Properties
IUPAC Name |
tert-butyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h5,8-9,12-14,16H,4,6-7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYBOVSGSJNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472940 | |
| Record name | tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-70-9 | |
| Record name | tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Asymmetric Mannich Reaction
The most relevant method involves a three-component Mannich reaction, as demonstrated for tert-Butyl phenyl(phenylsulfonyl)methylcarbamate . Adapting this protocol for the cyclohexyl variant would require substituting benzaldehyde with cyclohexanecarbaldehyde.
- Reagents :
- Cyclohexanecarbaldehyde (substituted for benzaldehyde)
- tert-Butyl carbamate
- Sodium benzenesulfinate
- Formic acid (catalyst)
- Tetrahydrofuran (THF)/water solvent system
- Steps :
- Combine reagents in THF/water under argon.
- Stir at room temperature for 18–24 hours.
- Isolate the product via filtration and wash with hexane/dichloromethane.
- Yield: ~80% (based on analogous reactions).
- Key intermediate: tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate precipitates as a crystalline solid.
N-Boc-Imine Formation and Functionalization
A two-step process involving imine formation followed by nucleophilic addition could be employed, inspired by protocols for (E)-tert-Butyl benzylidenecarbamate .
Step A: Imine Synthesis
| Reagent | Quantity | Role |
|---|---|---|
| Cyclohexanecarbaldehyde | 1.02 equiv | Aldehyde component |
| tert-Butyl carbamate | 1.00 equiv | Amine source |
| K₂CO₃ | 6.0 equiv | Base |
- Reflux in THF for 15 hours to form the N-Boc-imine intermediate.
Step B: Sulfone Addition
- Treat the imine with sodium benzenesulfinate in acetonitrile at 0°C with (S)-proline as a chiral catalyst.
- Workup with diethyl ether and brine yields the final product.
Key Data :
- Enantiomeric ratio: >99:1 (achievable via proline catalysis).
- Purification: Trituration with iso-hexane.
Alternative Sulfonylation Approaches
Ambeed protocols for tert-butyl carbamate derivatives highlight palladium-catalyzed coupling and formic acid-mediated condensations.
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| 2-Bromo-4-cyanobenzaldehyde | Formic acid, THF/water, 6 days | 57% | |
| 3-Bromo-4-formylbenzonitrile | Formic acid, room temperature | 95.2 g |
Adaptation for Cyclohexyl Variant :
- Replace brominated aldehydes with cyclohexanecarbaldehyde.
- Optimize reaction time and solvent ratios for improved yields.
Chemical Reactions Analysis
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. The pathways involved in its action include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its combination of a phenylsulfonyl group and cyclohexyl-carbamate structure. Below is a comparison with structurally related carbamates:
Key Observations :
Pharmacological and Binding Profile Comparisons
Evidence from angiotensin II receptor antagonist studies highlights critical differences in receptor interaction modes:
- Competitive vs. Non-competitive Antagonism: Compounds with sulfonyl (-SO₂) groups (e.g., the target compound) may exhibit non-competitive antagonism, whereas nitro (-NO₂) analogs act competitively. This suggests the SO₂ group interacts with distinct receptor subpockets (e.g., L4 vs. L3 for tert-butyl/cyclohexyl groups) .
- Binding Affinity : The cyclohexyl group in the target compound may compensate for reduced binding affinity caused by the SO₂ group, as seen in analogs where bulky substituents enhance receptor pocket occupancy .
Physicochemical and Bioactivity Data
Comparative data for select properties (where available):
Notes:
Biological Activity
tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes. The carbamate functional group within the molecule can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism disrupts various metabolic pathways, potentially affecting cellular functions and contributing to its therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit significant inhibitory effects on cholinesterases, which are crucial enzymes involved in neurotransmission. In particular, studies have shown that derivatives of similar carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying degrees of potency. For example, certain derivatives demonstrated IC50 values ranging from 44 µM to over 100 µM for AChE, indicating a potential for neurological applications .
Comparative Analysis of Inhibition Potency
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine (reference drug) | <44 | <22 |
| Other derivatives | 44–100 | 22–277 |
Case Studies and Research Findings
- Inhibition Studies : A study evaluated various carbamate derivatives for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. The results indicated that some compounds exhibited dual inhibition capabilities, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
- Structure-Activity Relationship : The structure-activity relationship (SAR) analysis of related compounds has shown that modifications to the phenylsulfonyl and cyclohexyl groups can significantly influence biological activity. Compounds with specific substitutions demonstrated enhanced potency against bacterial strains and improved selectivity for cholinesterases .
- Toxicity Assessment : Evaluations of toxicity profiles are critical for understanding the safety of these compounds. One study reported that certain derivatives maintained high cell viability even at concentrations exceeding their MIC values, indicating favorable safety profiles .
Q & A
Basic: What are the recommended synthetic pathways for synthesizing tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example, a reductive amination approach using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) is effective for forming cyclohexylamine intermediates . Optimization includes:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
- Reagent stoichiometry : A 1:1.2 molar ratio of ketone to amine precursor ensures complete conversion .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Basic: How should researchers handle safety protocols given incomplete physicochemical data (e.g., melting point, solubility)?
Answer:
When physicochemical data (e.g., melting point, vapor pressure) are unavailable, adopt precautionary measures:
- Ventilation : Use fume hoods for all manipulations to avoid inhalation risks .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For powders, use NIOSH-approved N95 respirators .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids due to potential incompatibilities .
Advanced: What mechanistic insights explain the role of NaHB(OAc)₃ in reductive amination steps during synthesis?
Answer:
NaHB(OAc)₃ acts as a selective reducing agent for imine intermediates formed between ketones and amines. Its mild acidity (via HOAc) stabilizes the protonated imine, enabling efficient hydride transfer while tolerating functional groups like sulfonamides. This avoids over-reduction of aromatic rings or ester groups, which is critical for preserving the carbamate structure .
Advanced: How can researchers resolve contradictions in stability data across different SDS sources?
Answer:
Discrepancies in stability data (e.g., incompatibility with acids vs. bases) require empirical validation:
- Stress testing : Expose the compound to pH extremes (e.g., 1M HCl vs. 1M NaOH) and monitor decomposition via TLC or HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres to identify safe handling temperatures .
- Literature cross-referencing : Compare findings with structurally analogous tert-butyl carbamates, which often degrade via hydrolysis of the carbamate group under acidic conditions .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclohexyl group integration) and carbamate linkage (C=O at ~155 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
Advanced: How can toxicity risks be assessed when toxicological data (e.g., LD50, genotoxicity) are limited?
Answer:
In the absence of comprehensive
- Read-across analysis : Compare with structurally similar compounds (e.g., tert-butyl carbamates with phenylsulfonyl groups) known to exhibit moderate acute toxicity (oral LD50 ~500 mg/kg in rodents) .
- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
- Exposure modeling : Use computational tools (e.g., OECD QSAR Toolbox) to predict ecotoxicity and prioritize containment measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
